molecular formula C6H17NOSi B2809651 Methyl({2-[(trimethylsilyl)oxy]ethyl})amine CAS No. 98156-23-1

Methyl({2-[(trimethylsilyl)oxy]ethyl})amine

Cat. No.: B2809651
CAS No.: 98156-23-1
M. Wt: 147.293
InChI Key: UKZHAVXRVJVLGV-UHFFFAOYSA-N
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Mechanism of Action

    Target of Action

    Methyl({2-[(trimethylsilyl)oxy]ethyl})amine is primarily used as a protecting reagent . Its primary targets are carboxyl and phosphate groups in organic compounds . These groups are often found in various biological molecules, including proteins and nucleic acids, where they play crucial roles in molecular interactions and biochemical reactions.

    Mode of Action

    This compound interacts with its targets by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups , which are more stable and less reactive, thereby protecting the functional groups from undesirable reactions during chemical synthesis.

    Action Environment

    The action of this compound can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl({2-[(trimethylsilyl)oxy]ethyl})amine can be synthesized through the reaction of 2-(trimethylsilyl)ethanol with methylamine . The reaction typically involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of methylamine to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({2-[(trimethylsilyl)oxy]ethyl})amine is unique due to the presence of both a trimethylsilyl group and a methylamine group. This combination allows it to serve as both a protecting group and a reactive intermediate in various chemical reactions .

Properties

IUPAC Name

N-methyl-2-trimethylsilyloxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NOSi/c1-7-5-6-8-9(2,3)4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZHAVXRVJVLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCO[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98156-23-1
Record name methyl({2-[(trimethylsilyl)oxy]ethyl})amine
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